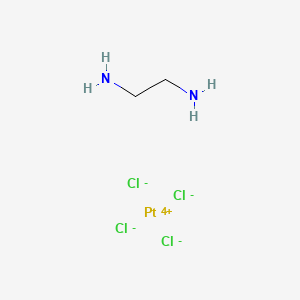
Ethane-1,2-diamine;platinum(4+);tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane-1,2-diamine;platinum(4+);tetrachloride is a coordination compound consisting of a platinum ion coordinated with ethane-1,2-diamine and four chloride ions. This compound is part of a broader class of platinum-based coordination complexes, which have significant applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diamine;platinum(4+);tetrachloride typically involves the reaction of platinum(IV) chloride with ethane-1,2-diamine. One common method includes dissolving platinum(IV) chloride in an aqueous solution and then adding ethane-1,2-diamine under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete coordination of the ligands .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethane-1,2-diamine;platinum(4+);tetrachloride undergoes various chemical reactions, including:
Oxidation and Reduction: The platinum center can undergo redox reactions, changing its oxidation state.
Substitution: Ligands such as chloride ions can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve ligands such as ammonia or phosphines .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of chloride ions with ammonia can yield ammine complexes of platinum .
Applications De Recherche Scientifique
Ethane-1,2-diamine;platinum(4+);tetrachloride has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for synthesizing other platinum complexes.
Biology: Studied for its interactions with biological molecules and potential as a therapeutic agent.
Medicine: Investigated for its anticancer properties, particularly in the treatment of certain types of cancer.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
Mécanisme D'action
The mechanism of action of ethane-1,2-diamine;platinum(4+);tetrachloride involves its interaction with cellular components, particularly DNA. The compound can form cross-links with DNA, disrupting its function and leading to cell death. This mechanism is particularly relevant in its anticancer activity, where it targets rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: Another platinum-based anticancer drug with a similar mechanism of action but different ligands.
Carboplatin: A derivative of cisplatin with improved solubility and reduced side effects.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
Ethane-1,2-diamine;platinum(4+);tetrachloride is unique due to its specific ligand arrangement, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
21500-56-1 |
|---|---|
Formule moléculaire |
C2H8Cl4N2Pt |
Poids moléculaire |
397.0 g/mol |
Nom IUPAC |
ethane-1,2-diamine;platinum(4+);tetrachloride |
InChI |
InChI=1S/C2H8N2.4ClH.Pt/c3-1-2-4;;;;;/h1-4H2;4*1H;/q;;;;;+4/p-4 |
Clé InChI |
FTPWZFAWAWOFJP-UHFFFAOYSA-J |
SMILES canonique |
C(CN)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13744314.png)
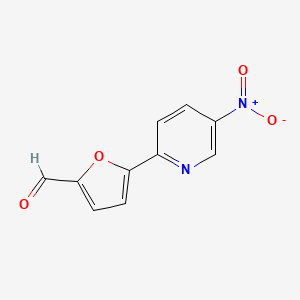

![[2-(4-Methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate](/img/structure/B13744327.png)
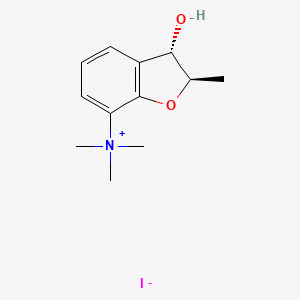
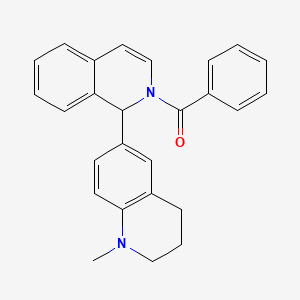
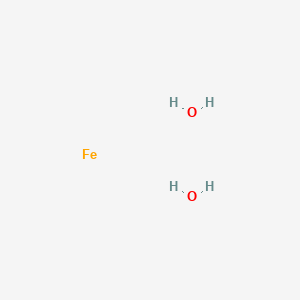
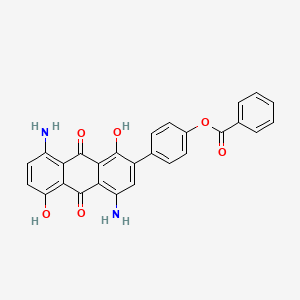

![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)
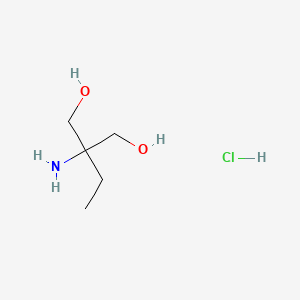
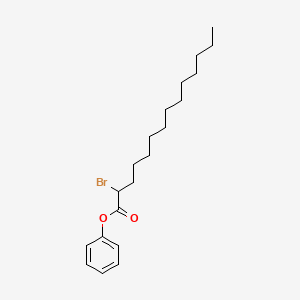
![2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole](/img/structure/B13744369.png)

